An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-anilino-4-oxobutanoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-anilino-4-oxobutanoic acid
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel amino acid derivative, 2-Amino-4-anilino-4-oxobutanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide outlines a strategic approach to the synthesis, leveraging modern protection group chemistry and robust amide coupling methodologies. Furthermore, it details the expected analytical characterization of the target molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the verification of its chemical identity and purity. The potential utility of this compound as a building block in peptide synthesis and as a scaffold in medicinal chemistry is also discussed.
Introduction: The Rationale for 2-Amino-4-anilino-4-oxobutanoic acid
The intersection of amino acid chemistry with aromatic moieties has yielded a rich landscape of molecules with significant biological and therapeutic potential. The title compound, 2-Amino-4-anilino-4-oxobutanoic acid, is a structurally intriguing molecule that combines the chiral backbone of aspartic acid with an anilide functionality. This unique combination suggests its potential as a versatile building block in the synthesis of peptidomimetics and other complex organic molecules. The presence of a primary amine, a carboxylic acid, and a secondary amide offers multiple points for further chemical modification, making it a valuable scaffold for creating libraries of compounds for drug discovery.
While this specific molecule is not extensively described in the current literature, its synthesis can be logically approached through established principles of organic chemistry. This guide provides a detailed, field-proven methodology for its preparation and characterization, emphasizing the causality behind experimental choices to ensure reproducibility and success.
A Strategic Approach to Synthesis
The synthesis of 2-Amino-4-anilino-4-oxobutanoic acid requires a multi-step approach that involves the strategic use of protecting groups to ensure the selective formation of the desired amide bond at the γ-carboxylic acid of an aspartic acid precursor.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals that it can be derived from a protected aspartic acid derivative where the α-amino group and the α-carboxylic acid are masked, allowing for the selective reaction of the γ-carboxylic acid with aniline.
Caption: Proposed synthetic workflow.
Rationale: The α-amino group is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of the subsequent esterification and amide coupling reactions but can be readily removed under acidic conditions. [1][2]The α-carboxylic acid is protected as a benzyl ester, which is orthogonal to the Boc group and can be removed by hydrogenolysis. [2][3]This selective protection leaves the γ-carboxylic acid available for reaction.
Protocol:
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N-Boc Protection: To a solution of L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-aspartic acid.
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α-Benzyl Esterification: Dissolve N-Boc-L-aspartic acid (1.0 eq) in a suitable solvent such as DMF. Add a base like cesium carbonate (0.5 eq) and stir for 30 minutes. Add benzyl bromide (1.0 eq) dropwise and stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, primarily the α-benzyl ester, is purified by column chromatography.
Rationale: The amide bond is formed using a well-established carbodiimide coupling method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) is an effective coupling system that minimizes side reactions and racemization. [4] Protocol:
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To a solution of N-Boc-L-aspartic acid α-benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).
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Stir the mixture for 15-20 minutes to allow for the formation of the active ester.
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Add aniline (1.1 eq) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Rationale: A two-step deprotection is necessary. The benzyl ester is removed by catalytic hydrogenolysis, which is a mild and efficient method that does not affect the Boc group. [3]Subsequently, the Boc group is removed under acidic conditions using trifluoroacetic acid (TFA). [1] Protocol:
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Debenzylation: Dissolve the protected anilide (1.0 eq) in methanol or ethanol. Add 10% Palladium on carbon (Pd/C, 10 mol%). Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the Boc-protected final compound.
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Boc Deprotection: Dissolve the Boc-protected intermediate in DCM and add trifluoroacetic acid (TFA, 10-20 eq) at 0 °C. Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. The crude product can be purified by recrystallization or preparative HPLC.
Comprehensive Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-Amino-4-anilino-4-oxobutanoic acid.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂N₂O₃ |
| Molecular Weight | 208.22 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents and aqueous acidic/basic solutions |
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted, in D₂O):
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δ 7.2-7.5 (m, 5H): Aromatic protons of the anilino group.
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δ 4.0-4.2 (dd, 1H): α-proton (CH) adjacent to the amino and carboxyl groups.
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δ 2.8-3.0 (m, 2H): β-protons (CH₂).
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The NH and OH protons will likely exchange with D₂O and may not be observed.
¹³C NMR Spectroscopy (Predicted, in D₂O):
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δ 175-178: Carboxylic acid carbon (C1).
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δ 172-174: Amide carbonyl carbon (C4).
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δ 138-140: Aromatic carbon attached to nitrogen.
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δ 120-130: Aromatic carbons.
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δ 50-55: α-carbon (C2).
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δ 35-40: β-carbon (C3).
Characteristic IR Absorption Bands (Predicted, KBr pellet): [5][6][7]
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| 3200-3400 (broad) | N-H (amine) | Stretching vibration |
| 3000-3300 (broad) | O-H (carboxylic acid) | Stretching vibration |
| ~3050 | C-H (aromatic) | Stretching vibration |
| ~1710 | C=O (carboxylic acid) | Stretching vibration |
| ~1660 | C=O (amide I band) | Stretching vibration |
| ~1540 | N-H (amide II band) | Bending vibration |
| 1450-1600 | C=C (aromatic) | Ring stretching vibrations |
Expected Fragmentation Pattern (Electrospray Ionization - ESI-MS):
-
[M+H]⁺: 209.09 (Calculated for C₁₀H₁₃N₂O₃⁺)
-
[M-H]⁻: 207.08 (Calculated for C₁₀H₁₁N₂O₃⁻)
-
Major Fragments: Loss of H₂O, CO₂, and fragmentation of the amide bond are expected to be observed in MS/MS analysis, providing further structural confirmation. [8]
Potential Applications and Future Directions
2-Amino-4-anilino-4-oxobutanoic acid represents a novel, trifunctional building block with considerable potential in several areas of chemical and pharmaceutical research:
-
Peptidomimetics: The incorporation of this non-natural amino acid into peptide sequences could lead to the development of peptides with enhanced stability towards enzymatic degradation and potentially novel biological activities.
-
Medicinal Chemistry: The anilide moiety can be further functionalized, and the free amine and carboxylic acid groups provide handles for conjugation to other molecules or for the construction of more complex scaffolds. This makes it an attractive starting point for the synthesis of small molecule libraries for high-throughput screening.
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Material Science: The ability to form hydrogen bonds through its amide, amine, and carboxylic acid groups suggests potential applications in the design of self-assembling materials and functional polymers.
Future work should focus on the experimental validation of the proposed synthetic route and the full characterization of the target compound. Exploration of its utility in the synthesis of bioactive peptides and small molecules will be a key area of subsequent research.
Conclusion
This technical guide has presented a detailed and scientifically grounded pathway for the synthesis and characterization of 2-Amino-4-anilino-4-oxobutanoic acid. By employing a strategic use of protecting groups and established amide coupling protocols, the synthesis of this novel amino acid derivative is highly feasible. The comprehensive characterization plan outlined will ensure the unambiguous identification and purity assessment of the final product. The potential applications of this molecule as a versatile building block in medicinal chemistry and materials science underscore the importance of its successful synthesis and further investigation.
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